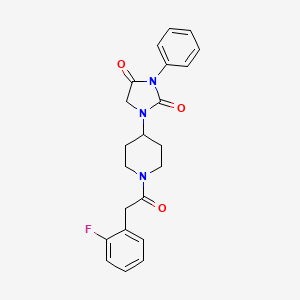

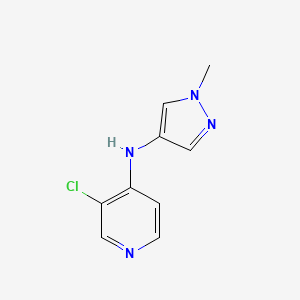

![molecular formula C11H16ClN5 B2824031 1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride CAS No. 2416235-32-8](/img/structure/B2824031.png)

1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2416235-32-8 . It has a molecular weight of 253.73 . The IUPAC name for this compound is 1-(1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl)ethan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N5.ClH/c1-7-5-4-6-8(2)10(7)16-11(9(3)12)13-14-15-16;/h4-6,9H,12H2,1-3H3;1H . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications

Condensation Reactions

- Formation of New Compounds: 1,1,2,2-Tetrakis(4-hydroxy-3,5-dimethylphenyl)ethane is produced through the condensation of 2,6-dimethylphenol with glyoxal. This process yields derivatives valuable in chemical synthesis and research (McGowan et al., 2010).

Hydrolysis Studies

- Hydrolysis and Formation of Aldehyde Derivatives: The study of the base-catalyzed hydrolysis of a derivative of 2,6-dimethylphenyl produced various compounds, such as 2-hydroxy-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)-acetamide. These findings are crucial for understanding the chemical behavior and potential applications of these compounds (Rouchaud et al., 2010).

Tetrazole Compounds

- Derivative Synthesis: Research into tetrazole compounds, specifically 1-Aryl-1H-tetrazole-5-acetaldehyde derivatives from 1-Aryl-5-(2-dimethylamino-vinyl)-1H-tetrazoles, has been conducted. This work contributes to the synthesis and understanding of complex organic compounds (Fischer, 1988).

Fluorescence Sensing

- Luminescence Sensing: Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized. These frameworks exhibit sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors (Shi et al., 2015).

Organometallic Chemistry

- Formation of Organometallic Products: The interaction of 2,6-dimethylphenyl isocyanide with certain organometallic compounds leads to the creation of new carbon-carbon bonds. This has implications for the development of novel materials and catalysts (Riley et al., 1997).

Heterocyclic Rearrangement

- Conversion into Oxadiazoles: The rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles, involving 2,5-dimethylphenyl derivatives, is a key process in the synthesis of new heterocyclic compounds. These transformations are important for the development of pharmaceuticals and other organic materials (Potkin et al., 2012).

Fischer Indole Synthesis

- Indole Synthesis Studies: The Fischer indole synthesis, involving N′-methyl-2,6-dimethylphenylhydrazine hydrochloride, provides insights into the formation of complex organic structures, which are significant for pharmaceutical and chemical research (Bajwa & Brown, 1970).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name |

1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5.ClH/c1-7-5-4-6-8(2)10(7)16-11(9(3)12)13-14-15-16;/h4-6,9H,12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOHNJYRHVWDKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2823952.png)

![Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2823954.png)

![2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2823955.png)

![Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823957.png)

![3-(4-Chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2823958.png)

![2-Chloro-N-[[1-(hydroxymethyl)-6-oxabicyclo[3.2.1]octan-5-yl]methyl]acetamide](/img/structure/B2823959.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2823964.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823965.png)

![2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2823966.png)